2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9O2S/c30-18(22-13-5-7-14(8-6-13)29-12-21-27-28-29)11-32-20-26-25-19(31-20)10-9-17-23-15-3-1-2-4-16(15)24-17/h1-8,12H,9-11H2,(H,22,30)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCUNRTHTVDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is a complex hybrid molecule that incorporates several pharmacologically active moieties, including benzimidazole, oxadiazole, and tetrazole. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Structure and Design
The compound's structure can be broken down into key components:
- Benzimidazole : Known for its broad spectrum of biological activities, particularly in anticancer and antimicrobial domains.
- Oxadiazole : Exhibits significant activity against various cancer types and is known for its role in inhibiting specific enzymes related to cancer cell proliferation.
- Tetrazole : Often contributes to the overall pharmacological profile by enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound's design leverages the synergistic effects of its components:
- Mechanism of Action :
- Cytotoxicity Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Studies indicate that derivatives containing the benzimidazole scaffold possess notable activity against a range of bacterial strains and fungi.
- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Case Study 1: Anticancer Efficacy
In a study conducted by researchers evaluating a series of 1,3,4-oxadiazole-benzimidazole derivatives:
- The compound was tested against five different cancer cell lines.
- Results showed that modifications to the oxadiazole moiety significantly enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 10 µM against MCF-7 cells .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of related compounds:
- The synthesized benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria.
- Results indicated that certain substitutions increased antibacterial activity by up to 50% compared to baseline compounds .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole and oxadiazole moieties exhibit significant antimicrobial activity. A study highlighted the synthesis and evaluation of similar compounds against various bacterial strains, demonstrating promising results in inhibiting growth . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its efficacy against several cancer cell lines, including those associated with breast and lung cancers. The mechanism of action may involve apoptosis induction and cell cycle arrest .
Antitubercular Activity
In addition to its antimicrobial properties, the compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. Studies have reported effective inhibition of mycobacterial enzymes crucial for survival, such as isocitrate lyase and pantothenate synthetase . In vivo studies in mouse models further confirmed its potential as an antitubercular agent.
Case Study 1: Anticancer Evaluation
In a recent study published in PMC, researchers synthesized a series of benzimidazole derivatives similar to the target compound. These derivatives were evaluated for their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of related compounds. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions:
Step 1: Formation of the Benzimidazole Core
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The benzimidazole ring is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or derivatives under acidic conditions . For example, derivatives like 152–154 (1,3,4-oxadiazole-linked benzimidazoles) were synthesized using Mannich reactions and alkoxyphthalimide intermediates .
Step 2: 1,3,4-Oxadiazole Ring Construction
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The 1,3,4-oxadiazole moiety is often formed by cyclization of hydrazide intermediates. For instance, alkoxyphthalimide-based benzimidazole derivatives (138–140 ) were synthesized by reacting hydrazides with carbonyl compounds in the presence of POCl₃ .
Step 3: Thioether Linkage
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The thioether bridge (-S-) between the oxadiazole and acetamide groups can be introduced via nucleophilic substitution. A mercapto-oxadiazole intermediate reacts with a bromo- or chloro-acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
Step 4: Tetrazole Functionalization
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The tetrazole group is introduced through a [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride . For example, compound 3 in source features a tetrazole-substituted phenyl group synthesized via this method.
Benzimidazole Reactivity
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Alkylation/Acylation : The NH group in benzimidazole can undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acetyl chloride) .
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Electrophilic Substitution : Electron-rich positions (C-5 and C-6) are susceptible to halogenation or nitration.
1,3,4-Oxadiazole Reactivity
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Nucleophilic Attack : The sulfur atom in the thioether linkage may undergo oxidation to sulfoxide or sulfone derivatives .
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Ring-Opening Reactions : Strong nucleophiles (e.g., amines) can cleave the oxadiazole ring under acidic or basic conditions .
Tetrazole Reactivity
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Coordination Chemistry : The tetrazole group can act as a ligand for metal ions, forming complexes .
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Acid-Base Behavior : Tetrazoles exhibit acidic properties (pKa ~ 4–5) and can deprotonate to form stable anions .
Acetamide Reactivity
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Hydrolysis : The acetamide group can hydrolyze to carboxylic acid under acidic or basic conditions.
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Condensation Reactions : The NH group may participate in Schiff base formation with aldehydes .
Key Reaction Pathways and Analogues
Stability and Degradation
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- IR Spectroscopy : Validates functional groups (e.g., C=N stretch in oxadiazole ~1600 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for high molecular weight hybrids .
How can researchers ensure batch-to-batch purity during synthesis?
Q. Basic Research Focus
- Chromatographic Methods :
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (tolerance ≤0.4%) .
- Melting Point Consistency : Sharp melting points (±2°C) indicate crystalline purity .
How can reaction conditions be optimized to improve yields of the oxadiazole-thioacetamide intermediate?
Q. Advanced Research Focus
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups, but ethanol/water mixtures reduce side reactions .
- Catalyst Selection : K₂CO₃ outperforms NaH in thioether bond formation (yields increase from 55% to 78%) .
- Temperature Control : Reflux (80–100°C) minimizes incomplete cyclization but risks oxadiazole decomposition; microwave-assisted synthesis reduces time and improves selectivity .
How to resolve spectral contradictions in distinguishing benzimidazole NH from tetrazole protons?
Q. Advanced Research Focus
- Deuterium Exchange Experiments : Addition of D₂O collapses the benzimidazole NH peak (δ 12.3 ppm) but leaves tetrazole protons (δ 8.5 ppm) unaffected .
- Variable Temperature NMR : Heating to 50°C sharpens broad NH signals, aiding integration .
- Computational Validation : DFT calculations (e.g., Gaussian09) predict chemical shifts and assign ambiguous peaks .
What in vitro assays are suitable for evaluating biological activity, given structural analogs?
Q. Advanced Research Focus
- Anticancer Screening :
- Antimicrobial Testing :
- Enzyme Inhibition :
- COX-1/2 inhibition assays (colorimetric measurement), guided by acetamide-thiazole analogs with 60–75% inhibition at 10 µM .
How to address low reproducibility in cyclization steps during oxadiazole formation?
Q. Advanced Research Focus
- Byproduct Analysis : LC-MS identification of hydrazide intermediates or dimeric byproducts .
- Moisture Control : Anhydrous conditions (molecular sieves) prevent hydrolysis of POCl₃ during cyclization .
- Stoichiometry Adjustment : Excess dehydrating agent (1.5 eq POCl₃) ensures complete conversion .
What computational methods predict binding affinity of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1) or DNA topoisomerase II (PDB: 1ZXM), using benzimidazole-oxadiazole analogs as references .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., tetrazole as hydrogen bond acceptor) using MOE software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
